molecular formula C9H7NO B072897 2-Hydroxyquinoline CAS No. 1321-40-0

2-Hydroxyquinoline

Cat. No.: B072897
CAS No.: 1321-40-0
M. Wt: 145.16 g/mol
InChI Key: LISFMEBWQUVKPJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinolones involves several methods, including:

Industrial Production Methods: Industrial production of quinolones typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The process often includes steps such as crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Scientific Research Applications

Pharmaceutical Applications

2-Hydroxyquinoline serves as a crucial building block in the synthesis of numerous pharmaceuticals. Its derivatives have been extensively studied for their potential as anticancer agents.

Case Study: Anticancer Activity

A study investigated the anticancer properties of this compound-4-carboxamides, revealing compounds with IC50 values below 0.075 µM against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) . The compounds demonstrated significant activity, with relative activities reaching up to 96%. This highlights their potential for further development in cancer therapeutics.

CompoundIC50 Value (µM)Relative Activity (%)Cancer Type
6d<0.07592Prostate Cancer
6i<0.07590Prostate Cancer
6k<0.07596Liver Cancer

Agrochemical Applications

In the agrochemical industry, this compound is utilized as an intermediate in the production of herbicides and fungicides. This compound contributes to the development of effective agricultural technologies aimed at enhancing crop protection.

Organic Synthesis

This compound is a key intermediate in organic synthesis, facilitating the creation of complex organic molecules. Its role is essential in various research and development projects within organic chemistry.

Stabilization of Hydrogen Peroxide

This compound has been employed as a stabilizing agent for hydrogen peroxide in rocket fuel formulations, showcasing its utility beyond traditional chemical applications .

Liquid Bandages

The compound is also used in producing liquid bandages, which provide an effective barrier against infections while maintaining moisture for wound healing .

Comparison with Similar Compounds

Comparison:

Quinolones remain a vital class of antimicrobial agents with diverse applications in medicine, research, and industry. Their unique mechanism of action and broad-spectrum activity make them indispensable in the fight against bacterial infections.

Biological Activity

2-Hydroxyquinoline (2-HQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by the presence of a hydroxyl group at the second position. This positioning influences its chemical reactivity and biological activity. The compound is lipophilic, allowing it to interact with various biological membranes and cellular components effectively.

Anticancer Activity

Research has demonstrated that 2-HQ exhibits promising anticancer properties across multiple cancer cell lines. The mechanisms of action include:

  • Induction of Apoptosis : 2-HQ has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death .
  • Inhibition of Cell Proliferation : Studies indicate that 2-HQ can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent activity .

Case Study: Anticancer Efficacy

A study evaluated a series of this compound-4-carboxamides against several cancer cell lines. The results showed significant cytotoxicity, with some derivatives achieving over 90% inhibition at low concentrations .

Antioxidant Properties

This compound also exhibits antioxidant activity, which is essential in combating oxidative stress-related diseases. Research indicates that it can scavenge free radicals effectively, contributing to its potential as a therapeutic agent in conditions characterized by oxidative damage .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Activity Type
This compound20Antioxidant
Ascorbic Acid15Standard Antioxidant
Other Derivatives>50Weak Antioxidants

Antimicrobial Activity

The antimicrobial properties of 2-HQ have been extensively studied, showing efficacy against various pathogens. It has been reported to inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

The antimicrobial activity is hypothesized to result from the chelation of metal ions essential for bacterial growth and metabolism. By binding these ions, 2-HQ disrupts critical enzymatic processes within microbial cells .

Applications in Medicine

  • Anticancer Agent : Due to its ability to induce apoptosis and inhibit tumor growth.
  • Antimicrobial Agent : Effective against various bacterial infections.
  • Antioxidant : Potential use in preventing oxidative stress-related diseases.

Q & A

Q. Basic: What are the established synthetic routes for 2-Hydroxyquinoline, and how can reaction conditions be optimized?

This compound is commonly synthesized via condensation of glyoxylic acid with o-phenylenediamine under acidic or neutral conditions. Key parameters for optimization include:

  • Catalyst selection : Acidic catalysts (e.g., HCl) improve yield by facilitating imine formation, while neutral conditions reduce side reactions like over-oxidation .
  • Temperature control : Reactions typically proceed at 80–100°C; higher temperatures may degrade intermediates.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of reactants, while aqueous systems simplify purification .
    For reproducibility, report molar ratios, pH, and purification steps (e.g., recrystallization in ethanol/water mixtures).

Q. Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm tautomeric forms (lactam vs. lactim) and hydrogen bonding. Peaks near δ 11 ppm (DMSO-d6) indicate the lactam -OH group .
  • IR : Strong absorption bands at 1650–1700 cm1^{-1} confirm carbonyl (C=O) stretching in the lactam form .
  • X-ray crystallography : Resolves tautomeric equilibrium and hydrogen-bonding networks in solid-state structures .
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment, using acetonitrile/water gradients .

Q. Basic: How does this compound inhibit α-glucosidase, and what assay conditions are critical for IC50_{50}50​ determination?

This compound acts as a competitive inhibitor by binding to the enzyme’s active site, as shown by kinetic studies (Lineweaver-Burk plots). Key assay considerations:

  • Substrate specificity : Use p-nitrophenyl-α-D-glucopyranoside (PNPG) for colorimetric detection at 405 nm .
  • pH dependence : Activity peaks at pH 6.8 (mimicking physiological conditions); deviations >±0.5 alter ionization states of active-site residues .
  • IC50_{50} calculation : Perform dose-response curves with triplicate measurements and validate via nonlinear regression (e.g., GraphPad Prism). Reported IC50_{50} values range from 64.4 µg/mL (α-glucosidase) to 130.5 µg/mL (α-amylase) .

Q. Advanced: How can researchers resolve contradictions in proposed microbial degradation pathways of this compound?

Pseudomonas spp. metabolize this compound via two conflicting pathways:

  • Pathway A : this compound → 8-hydroxycoumarin → 2,3-dihydroxyphenylpropionic acid .
  • Pathway B : this compound → 2,8-dihydroxyquinoline → ring cleavage products .
    Methodological solutions :
    • Isotopic labeling : Track 13C^{13}C-labeled intermediates using LC-MS to confirm sequential transformations.
    • Knockout mutants : Disrupt candidate genes (e.g., quinA) to identify rate-limiting steps.
    • Enzyme assays : Purify pathway-specific oxygenases (e.g., dioxygenases) to validate substrate specificity .

Q. Advanced: What strategies address tautomerism-related challenges in studying this compound’s photophysical properties?

The lactam (keto) and lactim (enol) tautomers exhibit distinct UV-Vis and fluorescence spectra, complicating data interpretation. Approaches include:

  • Solvent engineering : Use nonpolar solvents (e.g., cyclohexane) to stabilize the lactim form, or DMSO to favor lactam .
  • Time-resolved spectroscopy : Femtosecond transient absorption can resolve tautomerization kinetics (e.g., proton transfer rates) .
  • Computational modeling : DFT calculations (B3LYP/6-311+G**) predict tautomer stability and transition states .

Q. Advanced: How should researchers design experiments to optimize this compound’s selectivity for α-glucosidase over α-amylase?

Structure-activity relationship (SAR) strategies :

  • Substituent modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) at position 3 to enhance α-glucosidase binding while sterically hindering α-amylase interactions .
  • Molecular docking : Use AutoDock Vina to simulate binding poses and identify key residues (e.g., His674 in α-glucosidase) for targeted mutagenesis .
  • Kinetic assays : Compare KiK_i values for both enzymes under identical conditions to quantify selectivity .

Q. Methodological: What statistical frameworks are recommended for analyzing contradictory data in this compound bioactivity studies?

  • Meta-analysis : Aggregate data from multiple studies (e.g., IC50_{50} values) using random-effects models to account for heterogeneity .
  • Bland-Altman plots : Visualize agreement between conflicting datasets (e.g., microbial degradation intermediates) .
  • Bayesian inference : Quantify uncertainty in tautomerization equilibria or inhibition kinetics using Markov chain Monte Carlo (MCMC) sampling .

Q. Ethical and Reproducibility Guidelines

  • Data transparency : Deposit raw NMR, HPLC, and kinetic data in repositories like Zenodo or Figshare .
  • Preclinical reporting : Adhere to NIH guidelines for experimental rigor (e.g., blinding, sample-size justification) .
  • Synthetic protocols : Include step-by-step videos or interactive notebooks in supplementary materials .

Properties

IUPAC Name

1H-quinolin-2-one
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InChI

InChI=1S/C9H7NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,10,11)
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InChI Key

LISFMEBWQUVKPJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)N2
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H7NO
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DSSTOX Substance ID

DTXSID1058769
Record name 2(1H)-Quinolinone
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Molecular Weight

145.16 g/mol
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Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 2-Quinolinol
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CAS No.

59-31-4, 70254-42-1, 1321-40-0, 104534-80-7
Record name 2-Hydroxyquinoline
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Synthesis routes and methods I

Procedure details

A mixture of 6-acetyl-7-hydroxy-1-phenylmethyl-4(1H)-quinolinone (6.3 g, 21.5 mmol), anhydrous potassium carbon- ate (2.97 g, 21.5 mmol) and 3-bromopropene (2.86 g, 2.36 mmol) was stirred at room temperature in dry dimethylformamide (100 ml) for 18 hours. The mixture was poured into a large excess of water and was stirred rapidly for 1 hour. The solid produced was filtered off and washed well with water. The yellow solid was dried to give the required quino- lone as a yellow powder 6.2 g (87%) mp 139°-140°.
Name
6-acetyl-7-hydroxy-1-phenylmethyl-4(1H)-quinolinone
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
2.97 g
Type
reactant
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Quantity
2.86 g
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Quantity
0 (± 1) mol
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Quantity
100 mL
Type
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Reaction Step Three
Yield
87%

Synthesis routes and methods II

Procedure details

30 Grams of 8-chloroacetylcarbostyril was mixed with 300 ml of pyridine and stirred at 80°-90° C. for 2.5 hours under heating. Then the reaction mixture was ice-cooled and crystals formed were collected by filtration and washed with ether. Recrystallized from methanol to obtain 40.85 g of 8-(α-pyridiniumacetyl)carbostyril chloride 1/2-hydrate. Colorless needle-like crystals. Melting point: 261.5°-264.0° C. (decomposed).
Quantity
0 (± 1) mol
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Reaction Step One
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300 mL
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Reaction Step One

Synthesis routes and methods III

Procedure details

60 Grams of 6-(α-chloroacetyl)carbostyril was suspended in 0.5 kg of pyridine and stirred at 80°-90° C. for 2 hours, then the suspension was stirred under ice-cooling for 1 hour. The crystals thus precipitated were collected by filtration and recrystallized from methanol to obtain 70 g of 6-(α-pyridiniumacetyl)carbostyril chloride 1/2-hydrate in the form of colorless needle-like crystals. Melting point: over 300° C.
Quantity
0 (± 1) mol
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0.5 kg
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Synthesis routes and methods IV

Procedure details

Scheme I describes a method to prepare quinolinone compounds such as Structure 5, nitro-quinolinone compounds such as Structure 6, and amino-2-quinolinone compounds such as Structure 3 through modified Knorr reactions. Thermal condensation of a 4-aminoacetanilide (Structure 1) with a 3-ketoester, for example, ethyl 4,4,4-trifluoroacetoacetate in nitrobenzene affords a bis-amide such as Structure 2. When a bis-amide compound of Structure 2 is treated with concentrated sulfuric acid at 60-100° C., aminoquinolinone compounds of Structure 3 are produced. An alternate process of preparing 6-aminoquinolinone compounds such as Structure 3 starts with a similar Knorr reaction. The synthesis begins with reaction of an aniline such as Structure 4 and a 3-ketoester in refluxing toluene followed by treatment of a Lewis acid such as p-toluenesulfonic acid to produce a 2-quinolinone such as Structure 5. Classic nitration of the 2-quinolinone (e.g., Structure 5) selectively provides a 6-nitroquinolinone compound (e.g., Structure 6). Reduction of the nitroquinolinone such as Structure 6 under standard reduction conditions (e.g., metal catalyzed hydrogenation or tin chloride reduction) affords aminoquinolinone compounds such as Structure 3.
Quantity
0 (± 1) mol
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[Compound]
Name
3-ketoester
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Synthesis routes and methods V

Procedure details

Compound 1 (1.10 g, 4.11 mmol) is added portionwise and rapidly with stirring, to a solution of biphenyl (1.70 g) and diphenyl ether (13.10 g) heated to 250° C. After 10 minutes, the heating is stopped. During the cooling, the quinolone 2 precipitates out in the reaction medium. This product is collected by filtration and then rinsed with petroleum ether. After drying, 859 mg (94%) of compound 2 are obtained in the form of white crystals.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
13.1 g
Type
reactant
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Hydroxyquinoline
2-Hydroxyquinoline
2-Hydroxyquinoline
2-Hydroxyquinoline
2-Hydroxyquinoline
2-Hydroxyquinoline

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